![molecular formula C8H9N3O2 B14792049 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B14792049.png)
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings
Métodos De Preparación
The synthesis of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine-5-carbaldehyde.
Formation of Intermediate: This compound reacts with ethyl N-allylglycinate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide (MeONa) to form 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.
Hydrolysis: Alkaline hydrolysis of the ester leads to the formation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid.
Iodination and Cyclization: Heating this acid with iodine in acetic acid (AcOH) and sodium acetate (AcONa) results in cyclization to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Cyclization: Further cyclization reactions can be induced under specific conditions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its biological activity and potential therapeutic uses.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are involved in cell proliferation and survival pathways . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring structure but differ in their functional groups and biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also have a fused ring system and are known for their kinase inhibitory properties.
Triazaacenaphthylenes: These compounds, which include additional nitrogen atoms in their ring system, have shown promise as antibacterial agents and enzyme inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
1-methyl-2,7-dihydropyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2/c1-11-6-5(2-3-9-6)4-10-7(11)8(12)13/h2-4,7,9H,1H3,(H,12,13) |
Clave InChI |
DJHDRDJTFLCZGT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(N=CC2=C1NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)
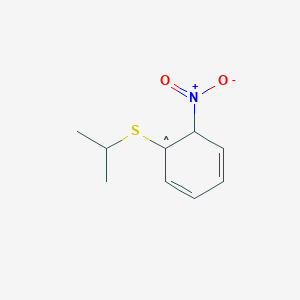
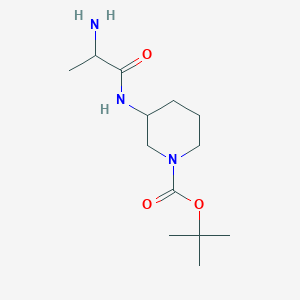
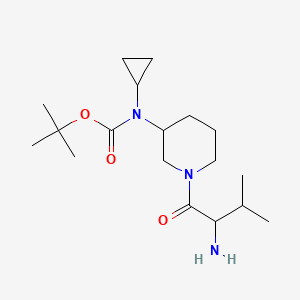
![tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate](/img/structure/B14791995.png)
![N-[2-(dimethylaminomethylidene)-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B14791996.png)
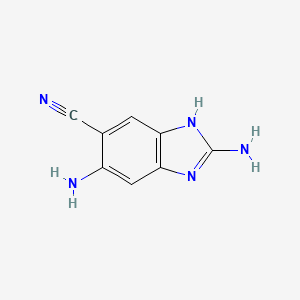
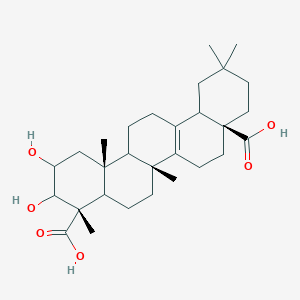
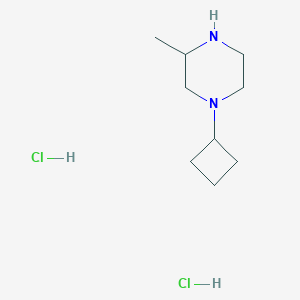
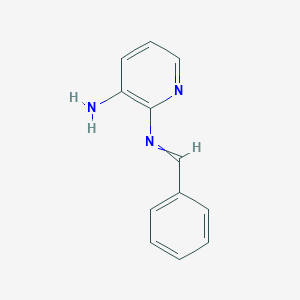
![4-(6-chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B14792025.png)
![2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)
![[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14792033.png)
